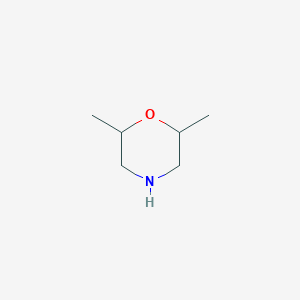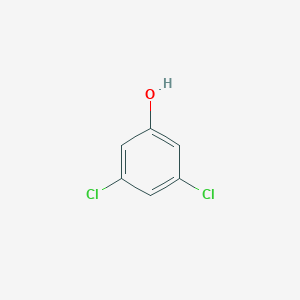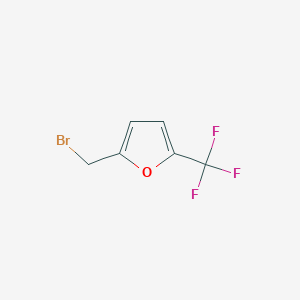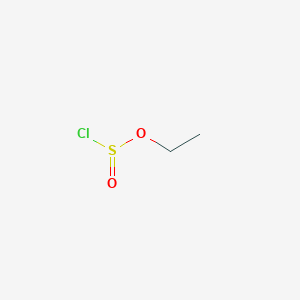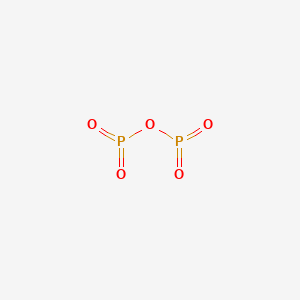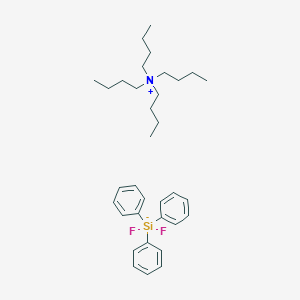
MeOSuc-Ala-Ala-Pro-Val-PNA
Overview
Description
N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide: is a chromogenic substrate specifically designed for the detection and quantification of protease activity. This compound is used to measure the activity of serine proteases, which play critical roles in various biological processes including digestion, immune response, and blood coagulation .
Scientific Research Applications
N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide is widely used in scientific research for the following applications:
Biochemistry: Used as a substrate to study the activity of serine proteases, providing insights into enzyme kinetics and inhibition
Immunology: Employed in assays to measure the activity of neutrophil elastase and proteinase 3, which are involved in inflammatory and immune responses
Medicine: Utilized in diagnostic assays to detect and quantify protease activity in clinical samples, aiding in the diagnosis of diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis
Pharmaceutical Research: Used in drug discovery and development to screen for potential inhibitors of serine proteases
Mechanism of Action
Target of Action
MeOSuc-AAPV-PNA, also known as MeOSuc-AAPV-pNA or MeOSuc-Ala-Ala-Pro-Val-PNA, is a highly sensitive peptide substrate that is primarily targeted by both human and mouse neutrophil elastase (leukocyte elastase) and neutrophil proteinase 3 (PR-3, myeloblastin) . These enzymes play a crucial role in the immune response, particularly in inflammation .
Mode of Action
The compound interacts with its targets, neutrophil elastase and proteinase 3, through a process of hydrolysis . The hydrolysis of the substrate can be detected at 405-410 nm .
Biochemical Pathways
Proteinase 3 (PR3, myeloblastin) is a polymorphonuclear leukocyte serine proteinase that degrades matrix proteins including fibronectin, laminin, vitronectin, and collagen type IV to generate antimicrobial peptides . This degradation process is a key part of the immune response, particularly in inflammation .
Pharmacokinetics
The compound is soluble in dmso (>20 mm) or methanol (1 mg/ml), which could potentially influence its absorption, distribution, metabolism, and excretion .
Result of Action
The hydrolysis of MeOSuc-AAPV-PNA by neutrophil elastase and proteinase 3 results in the release of free p-nitroanilide . This can be quantified by colorimetric detection at 405 nm , providing a measure of the activity of these enzymes.
Action Environment
The action of MeOSuc-AAPV-PNA is typically studied in vitro with purified enzymes or with biological fluids or conditioned medium
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide involves the stepwise assembly of the peptide chain followed by the attachment of the chromogenic group. The process typically includes:
Peptide Synthesis: The peptide chain is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a resin-bound peptide chain.
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and deprotected to yield the free peptide.
Attachment of Chromogenic Group: The chromogenic group, p-nitroanilide, is attached to the peptide chain through a coupling reaction
Industrial Production Methods: Industrial production of N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-throughput purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by serine proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected colorimetrically .
Common Reagents and Conditions:
Reagents: Serine proteases such as neutrophil elastase and proteinase 3.
Conditions: The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature
Major Products: The major product formed from the hydrolysis of N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide is p-nitroaniline, which can be quantified by measuring absorbance at 405 nm .
Comparison with Similar Compounds
N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin: Another chromogenic substrate used to measure serine protease activity.
N-Methoxysuccinyl-Ala-Ala-Pro-Val-4-nitroanilide: A similar compound with a different chromogenic group.
Uniqueness: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide is unique due to its high sensitivity and specificity for neutrophil elastase and proteinase 3. It is not hydrolyzed by other proteases such as cathepsin G or chymotrypsin, making it a valuable tool for studying these specific enzymes .
Properties
IUPAC Name |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O9/c1-15(2)23(26(38)30-18-8-10-19(11-9-18)33(40)41)31-25(37)20-7-6-14-32(20)27(39)17(4)29-24(36)16(3)28-21(34)12-13-22(35)42-5/h8-11,15-17,20,23H,6-7,12-14H2,1-5H3,(H,28,34)(H,29,36)(H,30,38)(H,31,37)/t16-,17-,20-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVGCNNWNUERRZ-OSAZLGQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is MeOSuc-Ala-Ala-Pro-Val-pNA and what is its significance in research?
A1: this compound (also known as MeOSuc-AAPV-pNA) is a synthetic peptide commonly used as a chromogenic substrate for elastase enzymes, particularly human neutrophil elastase (HNE). [, , , ] This means that when elastase cleaves MeOSuc-AAPV-pNA, a colored product is released, allowing for the detection and quantification of elastase activity. This is crucial for studying the role of elastase in various biological processes and disease states.
Q2: How does this compound interact with its target, elastase, and what are the downstream effects?
A2: this compound binds to the active site of elastase, mimicking its natural substrates. [, ] The enzyme then cleaves the peptide bond between valine and p-nitroanilide (pNA). This cleavage releases pNA, which has a yellow color, enabling researchers to measure the rate of elastase activity by monitoring the increase in absorbance at 405 nm. [, ]
Q3: How does the structure of this compound influence its interaction with elastase?
A3: The specific amino acid sequence (Ala-Ala-Pro-Val) is crucial for the substrate's recognition and binding to elastase. [, ] Modifications to this sequence can significantly impact the substrate's affinity for the enzyme, affecting its overall efficacy as a substrate. For example, using a smaller substrate like pGlu-Pro-Val-pNA changes the type of inhibition observed with polyanionic chelators. []
Q4: What are some applications of this compound in scientific research?
A4: this compound is used in a variety of research applications, including:
- Screening for elastase inhibitors: By monitoring the decrease in pNA release in the presence of potential inhibitors, researchers can identify compounds that block elastase activity. [] This is particularly important in developing new drugs for diseases where excessive elastase activity is implicated, such as pulmonary emphysema and chronic obstructive pulmonary disease (COPD). [, ]
- Studying the role of elastase in disease models: this compound can be used to assess elastase activity in biological samples from animal models or patients, providing insights into the pathogenesis of diseases involving elastase dysregulation. []
- Investigating the enzymatic properties of elastase: This substrate helps in characterizing the kinetic parameters of elastase, such as Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km), which are crucial for understanding enzyme function. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


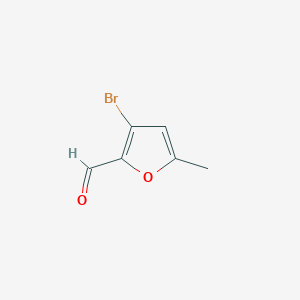
![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B58138.png)




